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Compound of Interest

Compound Name: 10-Methoxyibogamine

Cat. No.: B8700735 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and

structural characterization of 10-methoxyibogamine, an indole alkaloid of significant interest

for its potential therapeutic applications. This document details a modern synthetic route,

outlines rigorous characterization methodologies, and presents key analytical data in a clear,

structured format to support research and development efforts in the fields of medicinal

chemistry and pharmacology.

Synthesis of 10-Methoxyibogamine
The total synthesis of 10-methoxyibogamine, also widely known as ibogaine, has been the

subject of extensive research, with several strategies developed to construct its complex

pentacyclic core.[1][2] A notable and efficient approach involves a gram-scale synthesis that

can be completed in a limited number of steps, making it amenable for producing significant

quantities of the material for further study.[3][4]

A key strategy in modern syntheses is the late-stage introduction of the indole ring, which

allows for the synthesis of various analogs by modifying the final reaction partner.[3] One such

approach utilizes a reductive-Heck type cyclization to form the seven-membered indoloazepine

ring, a core feature of the iboga alkaloid skeleton.[1]
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Key Synthetic Strategy: Late-Stage Fischer Indolization
An efficient and modular synthesis of (±)-ibogaine has been reported, proceeding in seven

steps from pyridine with a significant overall yield.[4] This strategy enables the production of

gram-scale quantities of the final compound.[4] A pivotal step in this synthetic route is the

Fischer indolization, which constructs the indole ring system late in the synthesis.[3] This

approach provides flexibility for the creation of various analogs by simply altering the hydrazine

reagent used in this final step.[3][5]

Experimental Protocol: Illustrative Key Transformation
While numerous synthetic routes to 10-methoxyibogamine have been published, a common

feature is the careful construction of the intricate isoquinuclidine core and the subsequent

formation of the tetracyclic ring system. The following is a generalized representation of a key

transformation inspired by published methodologies.

Step: Reductive Heck Cyclization for Azepinoindole Formation[1][2]

Starting Material: A suitably substituted 2-iodo-indole precursor linked to an isoquinuclidine

moiety.[1]

Reagents and Conditions: The cyclization can be achieved using a palladium catalyst, such

as palladium(II) acetate (Pd(OAc)₂), in the presence of a phosphine ligand and a reducing

agent. The reaction is typically carried out in an appropriate organic solvent under inert

atmosphere and at elevated temperatures.[1]

Reaction Progress: The intramolecular reductive-Heck reaction facilitates the formation of

the seven-membered azepine ring, fusing it to the indole core to yield the characteristic

iboga alkaloid skeleton.[1]

Work-up and Purification: Following the completion of the reaction, a standard aqueous

work-up is performed to remove inorganic salts and other water-soluble impurities. The crude

product is then purified using column chromatography on silica gel to isolate the desired 10-
methoxyibogamine.
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The unambiguous structural elucidation of 10-methoxyibogamine is crucial for confirming its

identity and purity. This is achieved through a combination of spectroscopic techniques,

primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[6]

[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for determining the molecular structure of 10-
methoxyibogamine, providing detailed information about the chemical environment of each

hydrogen and carbon atom.[6][8]

Table 1: ¹H NMR Spectroscopic Data for 10-Methoxyibogamine (400 MHz, CD₃OD)[9]

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

7.19 d, J=8.6 Hz 1H Ar-H

6.81 d, J=2.3 Hz 1H Ar-H

6.69 dd, J=8.6, 2.4 Hz 1H Ar-H

3.80 s 3H -OCH₃

3.30-3.10 m 2H -NCH₂-

3.05-2.90 m 2H -NCH₂-

2.85-2.70 m 1H -CH-

2.00-1.80 m 2H -CH₂-

1.75-1.55 m 2H -CH₂-

1.40-1.20 m 2H -CH₂-

0.95 t, J=7.4 Hz 3H -CH₂CH₃

Table 2: ¹³C NMR Spectroscopic Data for 10-Methoxyibogamine[7][8]
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Chemical Shift (δ) ppm Carbon Type

154.2 C

137.9 C

131.8 C

122.8 CH

112.5 C

111.9 CH

100.2 CH

56.4 CH₃

54.7 CH

53.0 CH₂

49.9 CH₂

36.4 C

31.5 CH₂

30.8 CH

29.5 CH₂

22.7 CH₂

12.0 CH₃

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of 10-methoxyibogamine, further confirming its structure.[10] Under electron ionization (EI),

the molecule undergoes characteristic fragmentation.

Table 3: Mass Spectrometry Data for 10-Methoxyibogamine[10][11]
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m/z Relative Intensity (%) Putative Fragment

310 100 [M]⁺

295 20 [M-CH₃]⁺

281 15 [M-C₂H₅]⁺

225 30 [M-C₄H₉N]⁺

195 25 Further fragmentation

136 40 Indole fragment

Visualizing the Process
To better illustrate the workflow, the following diagrams outline the synthetic pathway and the

structural characterization process.

Caption: A simplified synthetic pathway to 10-methoxyibogamine.

Caption: Workflow for the structural characterization of 10-methoxyibogamine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. s3.ca-central-1.amazonaws.com [s3.ca-central-1.amazonaws.com]

2. researchgate.net [researchgate.net]

3. Efficient and Modular Synthesis of Ibogaine and Related Alkaloids - PMC
[pmc.ncbi.nlm.nih.gov]

4. researchgate.net [researchgate.net]

5. researchgate.net [researchgate.net]

6. 10-Methoxyibogamine | Benchchem [benchchem.com]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 6 Tech Support

https://www.benchchem.com/product/b8700735?utm_src=pdf-body
https://www.benchchem.com/product/b8700735?utm_src=pdf-body
https://www.benchchem.com/product/b8700735?utm_src=pdf-custom-synthesis
https://s3.ca-central-1.amazonaws.com/ibosafe-pdf-resources/Toward+a+Safer+Drug/Total+synthesis+of+ibogaine,+epiibogaine+and+their+analogues.pdf
https://www.researchgate.net/publication/237836272_Total_synthesis_of_ibogaine_epiibogaine_and_their_analogues
https://pmc.ncbi.nlm.nih.gov/articles/PMC11952118/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11952118/
https://www.researchgate.net/publication/388757686_Efficient_and_modular_synthesis_of_ibogaine_and_related_alkaloids
https://www.researchgate.net/figure/Asymmetric-synthesis-of-ibogaine--10-fluoroibogamine-and_fig4_388757686
https://www.benchchem.com/product/b8700735
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8700735?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


7. The Anti-Addiction Drug Ibogaine and the Heart: A Delicate Relation - PMC
[pmc.ncbi.nlm.nih.gov]

8. researchgate.net [researchgate.net]

9. swgdrug.org [swgdrug.org]

10. researchgate.net [researchgate.net]

11. Liquid chromatography-electrospray mass spectrometry determination of ibogaine and
noribogaine in human plasma and whole blood. Application to a poisoning involving
Tabernanthe iboga root - PubMed [pubmed.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [A Technical Guide to the Synthesis and Structural
Characterization of 10-Methoxyibogamine]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8700735#synthesis-and-structural-characterization-
of-10-methoxyibogamine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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